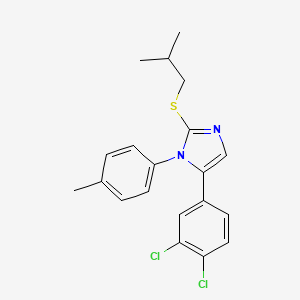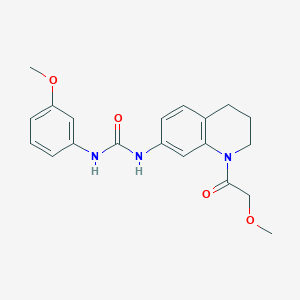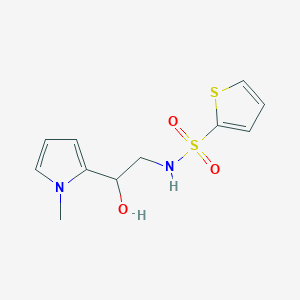![molecular formula C11H12FN3O B2552695 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol CAS No. 1248179-03-4](/img/structure/B2552695.png)
2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Generation of (1H‐1,2,4‐Triazol‐1‐yl)methyl Carbanion and Condensation with Carbonyl Compounds
2-(1H-1,2,4-triazol-1-yl)ethanols, including compounds similar to 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol, have garnered attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. A study by Lassalas et al. (2017) developed a method to access these substituted triazoles, highlighting their significance in creating diverse molecules for potential applications in disease control and agriculture Lassalas et al., 2017.
Synthesis and Crystal Structure
The synthesis and crystal structure of a related compound, showcasing the methodological advancements in generating complex structures that could be foundational for new materials or pharmaceuticals, was detailed by Liang (2009). This research underscores the importance of structural understanding in the development of new compounds with specific functions Xu Liang.
Coordination and Fluorescence in Zn2+ Probes
Research by Hendrickson et al. (2003) into the coordination and fluorescence of Zn2+ probes provides insights into the biochemical applications of triazole derivatives. Their work on the intracellular Zn2+ probe Zinquin A demonstrates the potential of triazole-based compounds in biological sensing and imaging, indicating a route for the development of diagnostic tools Hendrickson et al., 2003.
Tribological Performance and Tribochemical Analysis
The study by Yan et al. (2014) on the tribological performance and tribochemical analysis of novel borate esters, including 2-(2-(4-dodecylphenoxy)-1, 3, 6, 2-dioxazaborocan-6-yl) ethanol, highlights the application of triazole derivatives in enhancing lubricant properties. This research may lead to the development of superior lubricants for various industrial applications, showcasing the versatility of triazole compounds J. Yan et al., 2014.
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives by Jagadale et al. (2020) for their antimicrobial properties present another dimension of triazole derivatives' application. This study suggests that these compounds could be lead candidates for developing new antimicrobial agents, highlighting the potential pharmaceutical applications S. Jagadale et al., 2020.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also interact with its targets in a way that results in a variety of biological effects.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to affect a variety of biochemical pathways . This suggests that this compound may also influence multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also have a range of molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for “2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol” is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8-6-9(12)2-3-11(8)15-7-10(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOASKWRWXZWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)




![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)
![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)


![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)
![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)
![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

